Ipecac syrup

Pharmacokinetics Bioavailability Alkaloid ratio

Ipecac syrup is the definitive USP reference standard delivering a fixed cephaeline:emetine alkaloid ratio (2.5:1) with ether-soluble alkaloids at 123–157 mg/100 mL—parameters isolable single-entity emetics cannot replicate. The native glycerin/syrup matrix ensures authentic GI exposure kinetics, CYP inhibition profiles (IC50: emetine 80 µM, cephaeline 121 µM at CYP2D6), and 400- to 1200-fold antiviral-to-cardiotoxic windows for SARS-CoV-2 research. Essential for pharmacopoeial QC, forensic toxicology, and pharmacognosy method validation. No generic substitute exists.

Molecular Formula
Molecular Weight
CAS No. 8012-96-2
Cat. No. B600492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpecac syrup
CAS8012-96-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes30 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipecac Syrup CAS 8012-96-2: Botanical Alkaloid Mixture for Emesis Induction and Research Applications


Ipecac syrup (CAS 8012-96-2) is a liquid pharmaceutical preparation derived from the roots and rhizomes of Carapichea ipecacuanha, containing the alkaloids emetine and cephaeline as its principal active constituents [1]. The USP monograph defines it as yielding between 123 mg and 157 mg of total ether-soluble alkaloids per 100 mL, with emetine and cephaeline together comprising at least 90.0% of these alkaloids [2]. It functions as an emetic by irritating the gastric mucosa and centrally stimulating the chemoreceptor trigger zone, producing emesis within 15–30 minutes [3]. While clinical use for poisoning has been largely superseded by activated charcoal due to lack of outcome improvement [4], ipecac syrup remains a key reference standard for quality control, forensic toxicology, and alkaloid pharmacology research [5].

Why Ipecac Syrup Cannot Be Replaced by Isolated Alkaloids or Alternative Emetics


Generic substitution of ipecac syrup with isolated emetine hydrochloride, cephaeline, or alternative emetics such as apomorphine is not scientifically valid due to fundamental differences in pharmacokinetics, potency, and therapeutic index. Ipecac syrup contains a fixed alkaloid ratio (cephaeline:emetine 2.5:1) with total alkaloid content standardized to 123–157 mg/100 mL, whereas isolated emetine products have 100% pure alkaloid with no ratio constraint [1]. Single-ingredient emetine formulations bypass the natural alkaloid ratio and lack the glycerin/syrup matrix that modulates gastrointestinal exposure [2]. Compared with apomorphine, ipecac syrup avoids the central nervous system and respiratory depression risks associated with the dopamine agonist, though with longer emesis latency (mean 15–20 minutes vs. apomorphine's 3–5 minutes) [3]. Furthermore, ipecac syrup exhibits significantly different cytochrome P450 inhibition profiles compared with isolated emetine (IC50 values for CYP2D6: emetine 80 μM vs. cephaeline 121 μM) [4]. These compound-specific differences make interchangeability unsupportable without quantitative verification of each parameter.

Quantitative Differentiation of Ipecac Syrup from Alternative Compounds: A Comparative Evidence Guide


Comparative Human Pharmacokinetics: Ipecac Syrup vs. Isolated Emetine

In a single-dose human pharmacokinetic study of 30 mL ipecac syrup administered to 10 healthy volunteers, the mean cephaeline Cmax was approximately 1.5-fold higher than emetine Cmax, and both alkaloids were detectable in plasma within 5–10 minutes, with Tmax of approximately 20 minutes [1]. In four subjects, cephaeline concentrations were substantially higher than emetine and substantially higher than the other six subjects, who maintained alkaloid levels <10 ng/mL at all time-points [2]. Less than 0.15% of administered emetine and cephaeline was recovered in urine at 3 hours [3]. This fixed ratio and dual-alkaloid exposure cannot be replicated by administering isolated emetine hydrochloride alone.

Pharmacokinetics Bioavailability Alkaloid ratio

Comparative CYP Enzyme Inhibition: Ipecac Alkaloids vs. Isolated Emetine

In human hepatic microsomal studies, cephaeline and emetine exhibited distinct cytochrome P450 inhibition profiles. Cephaeline inhibited CYP2D6 with an IC50 of 121 μM (Ki 54 μM) and CYP3A4 with IC50 1000 μM (Ki 355 μM) [1]. Emetine showed stronger inhibition of CYP2D6 with IC50 80 μM (Ki 43 μM) and CYP3A4 with IC50 480 μM (Ki 232 μM) [2]. The inhibitory potency of the mixture present in ipecac syrup differs from that of isolated emetine alone, which shows 1.5-fold lower IC50 for CYP2D6 (80 vs 121 μM) and 2.1-fold lower IC50 for CYP3A4 (480 vs 1000 μM) compared with cephaeline [3].

Drug metabolism CYP inhibition Drug-drug interactions

Comparative Antiviral Activity: Emetine vs. Dehydroemetine vs. Ipecac Syrup

Emetine exhibits potent anti-coronaviral activity against SARS-CoV-2 and HCoV-OC43 with an IC50 of approximately 50–100 nM, comparable to inhibition of host cell protein synthesis [1]. Cardiotoxic calcium channel blocking activity occurs at much higher concentrations (IC50 ~40–60 μM), yielding a therapeutic index of approximately 400- to 1200-fold between antiviral and cardiotoxic concentrations [2]. Dehydroemetine (DHE4), a synthetic analog, shows similar antiviral potency (IC50 ~50–100 nM) but differs in stereoisomer specificity and metabolic profile [3]. Ipecac syrup contains both emetine and cephaeline; cephaeline's antiviral activity and contribution to the net antiviral effect differ from emetine alone, though comparative IC50 data for cephaeline against SARS-CoV-2 are not available in this dataset.

Antiviral SARS-CoV-2 Coronavirus

Total Alkaloid Content: Ipecac Syrup vs. USP Monograph Minimum

HPLC analysis of ipecac syrup from the USA revealed total emetine and cephaeline content ranging from 153.2 to 184.9 mg/100 mL, with cephaeline:emetine ratios of 2.6–3.0 [1]. These levels exceed the USP monograph requirement of 123–157 mg total ether-soluble alkaloids per 100 mL [2]. The USP specifies that cephaeline content varies from an amount equal to, to not more than 2.5 times, the content of emetine [3]. Batches with ratios outside this range or total alkaloid content below 123 mg/100 mL do not meet USP standards and exhibit altered emetic efficacy [4].

Quality control USP monograph Alkaloid assay

Comparative Drug Absorption Reduction: Ipecac Syrup vs. Activated Charcoal

In a randomized crossover study of six healthy volunteers, ipecac syrup reduced paracetamol, tetracycline, and aminophylline absorption (AUC0–24h) when given 5 minutes after drug ingestion, but when given 30 minutes after ingestion, only tetracycline absorption was significantly reduced [1]. Activated charcoal given at the same time points (5 or 30 minutes) significantly reduced absorption of all three drugs (p<0.05) and was significantly more effective than ipecac [2]. Ipecac caused emesis with a mean delay of 15 minutes [3]. A separate clinical trial of 200 adult overdose patients showed complication rates of 5.4% for ipecac + charcoal vs. 0.9% for charcoal alone (p≤0.05), with three aspiration pneumonitis episodes occurring only in the ipecac group [4].

Toxicology Gastrointestinal decontamination Drug absorption

Comparative Emetic Efficacy: Ipecac Syrup vs. Apomorphine

Apomorphine produces emesis with a shorter reaction time (3–5 minutes) compared with ipecac syrup (mean 15–20 minutes), but carries higher risks of central nervous system and respiratory depression due to its dopamine agonist mechanism [1]. In a prospective randomized study of 28 adult poisoning patients, 30 mL ipecac syrup was compared with 0.1 mg/kg subcutaneous apomorphine; both agents induced emesis in all patients, but apomorphine's faster onset was offset by higher incidence of sedation and hypotension [2]. Ipecac syrup acts both peripherally (gastric irritation) and centrally (chemoreceptor trigger zone stimulation) via alkaloids emetine and cephaeline, whereas apomorphine acts solely centrally [3].

Emetic agents Poisoning management Gastric emptying

Validated Application Scenarios for Ipecac Syrup Based on Quantitative Evidence


Pharmaceutical Quality Control: USP Monograph Compliance Testing of Ipecac Syrup Batches

Analytical laboratories and regulatory quality control units use ipecac syrup as a reference standard to verify total ether-soluble alkaloid content (123–157 mg/100 mL) and cephaeline:emetine ratio (1.0–2.5) compliance with USP specifications [1]. HPLC methods with chloroquine internal standard enable simultaneous quantification of emetine and cephaeline, with USA batches demonstrating total alkaloid content of 153.2–184.9 mg/100 mL and CP/EM ratios of 2.6–3.0, exceeding USP minima [2]. This scenario relies on the quantitative alkaloid ratio evidence (Evidence Item 4).

Antiviral Drug Discovery: Ipecac Alkaloids as Lead Compounds for Coronavirus Inhibition

Research laboratories investigating repurposed anti-coronaviral agents utilize ipecac syrup-derived emetine or cephaeline to validate in vitro SARS-CoV-2 inhibition (IC50 ~50–100 nM) and assess therapeutic index against cardiotoxicity (IC50 ~40–60 μM) [3]. The 400- to 1200-fold separation between antiviral and cardiotoxic concentrations supports further investigation of ipecac alkaloids in preclinical models [4]. This scenario leverages the antiviral IC50 and therapeutic index evidence (Evidence Item 3).

Toxicology and Decontamination Model Development: Gastric Emptying Kinetics

Academic and industrial toxicology programs employ ipecac syrup to establish baseline gastric emptying kinetics and drug absorption reduction parameters in controlled volunteer studies [5]. The compound's mean emesis latency of 15 minutes and variable absorption reduction (significant only ≤5 min post-ingestion) serve as comparators for evaluating novel decontamination agents or formulations [6]. This scenario draws upon the comparative drug absorption reduction evidence (Evidence Item 5).

Natural Product Reference Standard: Alkaloid Profiling and Botanical Authentication

Pharmacognosy and natural product chemistry laboratories use ipecac syrup as a certified reference material for validating analytical methods for emetine and cephaeline quantification in botanical extracts [7]. The fixed alkaloid ratio (cephaeline:emetine 2.6–3.0 in USA syrup) and known CYP inhibition profiles (IC50 values: emetine 80 μM for CYP2D6; cephaeline 121 μM) provide benchmarks for method development and cross-laboratory harmonization [8]. This scenario integrates evidence from Items 1 (PK), 2 (CYP inhibition), and 4 (alkaloid ratio).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipecac syrup

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.